REACTION_CXSMILES
|
[F:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[C:4]([OH:11])[CH:3]=1.S(Cl)(Cl)=O.[CH2:16](O)[CH3:17]>>[CH2:16]([O:7][C:6](=[O:8])[C:5]1[CH:9]=[CH:10][C:2]([F:1])=[CH:3][C:4]=1[OH:11])[CH3:17]
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Name
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|
Quantity
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3 g
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Type
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reactant
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Smiles
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FC1=CC(=C(C(=O)O)C=C1)O
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Name
|
|
Quantity
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5.61 mL
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Type
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reactant
|
Smiles
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S(=O)(Cl)Cl
|
Name
|
|
Quantity
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40 mL
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Type
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reactant
|
Smiles
|
C(C)O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
TEMPERATURE
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Details
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this mixture was heated
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Type
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TEMPERATURE
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Details
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to reflux for 24 hours
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Duration
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24 h
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Type
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CONCENTRATION
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Details
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This reaction mixture was concentrated
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Type
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ADDITION
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Details
|
this residue was poured into water
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Type
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EXTRACTION
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Details
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this mixture was extracted with ethyl acetate
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Type
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WASH
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Details
|
This organic layer was washed with water and brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous magnesium sulfate
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Type
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CUSTOM
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Details
|
The solvent was removed under reduced pressure
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Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C1=C(C=C(C=C1)F)O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |